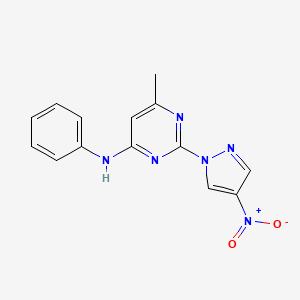

6-methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine

Description

6-Methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine is a pyrimidine-based compound featuring a methyl group at position 6, a 4-nitropyrazole moiety at position 2, and an N-phenylamine substituent at position 4. The nitro group on the pyrazole ring enhances electron-withdrawing effects, which may influence binding affinity and metabolic stability compared to analogs with electron-donating substituents.

Properties

Molecular Formula |

C14H12N6O2 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

6-methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C14H12N6O2/c1-10-7-13(17-11-5-3-2-4-6-11)18-14(16-10)19-9-12(8-15-19)20(21)22/h2-9H,1H3,(H,16,17,18) |

InChI Key |

PZDPQYHDQJRPIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Nitro-Pyrazole Group: The nitro-pyrazole moiety can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate.

Attachment of the Phenyl Group: The phenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: m-Chloroperbenzoic acid (m-CPBA)

Substitution: Potassium carbonate (K2CO3), various nucleophiles

Major Products

Reduction: 6-Methyl-2-(4-amino-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine

Oxidation: 6-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine N-oxide

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds with similar structural features have demonstrated anticancer properties. The presence of the nitro group may enhance the compound's ability to undergo metabolic activation, leading to cytotoxic effects on cancer cells. Empirical testing is necessary to confirm this activity.

- Anti-inflammatory Effects : The compound's unique structure suggests potential anti-inflammatory properties. Research into pyrazole derivatives has shown promise in reducing inflammation markers in various models.

- Antimicrobial Properties : The combination of the pyrazole and pyrimidine rings has been linked to antimicrobial activity. Compounds with similar scaffolds have been effective against a range of bacterial strains.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological profile of 6-methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine. Modifications to the functional groups can lead to enhanced efficacy or reduced toxicity.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

- Microwave-Assisted Synthesis : Recent advancements have highlighted microwave-assisted techniques that improve yields and reduce reaction times for complex heterocyclic compounds.

- Electrophilic Aromatic Substitution : The electron-rich nature of the pyrazole ring allows for electrophilic substitution reactions, which can be utilized to introduce additional functional groups.

- Reduction Reactions : The nitro group can undergo reduction to form amino derivatives, which may further enhance biological activity.

Organic Synthesis Intermediate

Due to its structural features, this compound can serve as an intermediate in organic synthesis processes, particularly in developing pharmaceuticals and agrochemicals.

Agrochemical Potential

The compound's biological activity suggests possible applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems could lead to the development of novel agricultural products that are effective against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro-pyrazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : Position 2 substitutions vary widely, from nitropyrazole (target) to nitrophenyl () and triazole (), impacting steric bulk and hydrogen-bonding capacity.

Physicochemical Properties and Crystallography

- Crystal Packing : Analog 12 () exhibits intramolecular C–H···N hydrogen bonds and π–π stacking (centroid distances: 3.721–3.825 Å), stabilizing its 2D supramolecular network. The target’s nitro group may disrupt similar packing due to increased polarity.

- The nitro group in the target compound could lower LUMO energy, enhancing electrophilicity.

Computational and Theoretical Studies

- DFT Analysis : Analog 12 () was optimized using B3LYP/6-311G(d,p), revealing charge distribution and reactive sites. Similar studies on the target compound could predict nitro-group effects on electronic structure.

- Mulliken Charges : In analog 12, nitrogen atoms in the pyrimidine ring exhibited negative charges, facilitating hydrogen bonding. The nitro group in the target may enhance this effect .

Biological Activity

The compound 6-methyl-2-(4-nitropyrazol-1-yl)-N-phenylpyrimidin-4-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine core with a methyl group, a nitro group attached to a pyrazole moiety, and a phenyl group. This unique combination of functional groups suggests diverse reactivity and potential biological activities.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells .

Case Study: Antitumor Activity

A notable study evaluated the anticancer activity of related compounds, revealing that certain derivatives effectively induced apoptosis in cancer cells by upregulating specific proteins involved in cell death pathways. The mechanism involved includes the cleavage of PARP (Poly ADP-ribose polymerase), indicating that these compounds may trigger programmed cell death through mitochondrial pathways .

Antimicrobial Activity

Compounds containing pyrazole and pyrimidine moieties have also demonstrated antimicrobial properties. For example, structural analogs have been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in disease processes. Studies suggest that this compound may affect enzymes related to inflammation and cancer progression, although specific data on this compound remains limited .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-amino-pyrazole | Amino group at position 5 | Anticancer, anti-inflammatory |

| 3,5-dimethylpyrazole | Dimethyl substitutions | Antimicrobial |

| N-(pyridinyl)pyrazole | Pyridine substitution | Antiviral |

This table highlights how variations in structure can lead to differing biological activities, underscoring the importance of specific functional groups in determining pharmacological effects.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis for improved yields. The presence of the nitro group allows for subsequent reduction reactions that can yield amino derivatives, enhancing its potential biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.